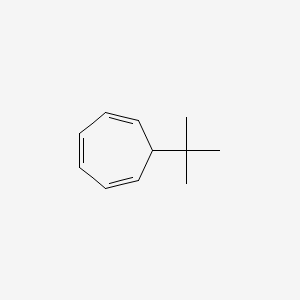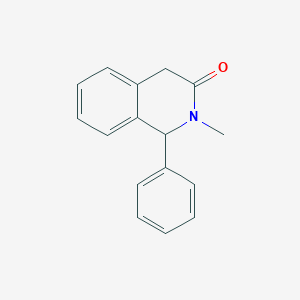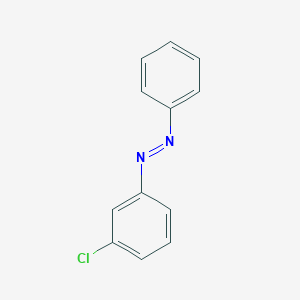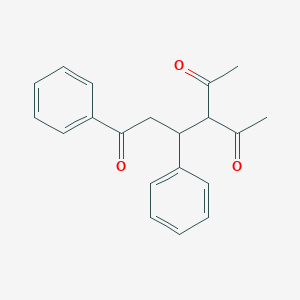
n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 2-methoxyaniline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 2-methoxybenzoic acid, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential pharmacological activities.
Biology: In biological research, this compound may be studied for its interactions with various biological targets, such as receptors or enzymes, to understand its potential therapeutic effects.
Industry: In the industrial sector, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide would depend on its specific interactions with molecular targets. For example, it might act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include neurotransmitter signaling or enzyme inhibition.
類似化合物との比較
n-(2-Methoxyphenyl)piperazine: A simpler derivative with similar pharmacological activities.
4-(3-Methylphenyl)piperazine: Another related compound with potential therapeutic applications.
Uniqueness: The unique combination of the 2-methoxyphenyl and 3-methylphenyl groups in n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
6332-39-4 |
|---|---|
分子式 |
C19H23N3O2 |
分子量 |
325.4 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-5-7-16(14-15)21-10-12-22(13-11-21)19(23)20-17-8-3-4-9-18(17)24-2/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
InChIキー |
WEJSBKZAVLOAQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)



![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)






